molecular formula C11H15N3O3 B2782596 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2174619-57-7

1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2782596
CAS No.: 2174619-57-7
M. Wt: 237.259
InChI Key: DTIKQTZFRNPMPQ-UHFFFAOYSA-N
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Description

1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of functional groups, including a methoxy group, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyrrolidine ring: The oxadiazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Methoxy group addition:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases or acids.

    Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond in the prop-2-en-1-one moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives.

Scientific Research Applications

1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties, useful in the development of sensors or electronic devices.

    Organic Synthesis: As a versatile intermediate, the compound can be used to synthesize a variety of other complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and pyrrolidine moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-[4-Methoxy-2-(3-methyl-1,2,4-triazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one: This compound features a triazole ring instead of an oxadiazole ring, which can influence its chemical reactivity and biological activity.

    1-[4-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

1-[4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-4-10(15)14-6-8(16-3)5-9(14)11-12-7(2)13-17-11/h4,8-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIKQTZFRNPMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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